molecular formula C9H7NOS B186478 4-Acetylphenyl isothiocyanate CAS No. 2131-57-9

4-Acetylphenyl isothiocyanate

Cat. No.: B186478
CAS No.: 2131-57-9
M. Wt: 177.22 g/mol
InChI Key: KAKXOESNHIUYJT-UHFFFAOYSA-N
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Description

4-Acetylphenyl isothiocyanate is an organic compound with the molecular formula C9H7NOS. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its applications in various fields of research, including medical, environmental, and industrial research.

Biochemical Analysis

Cellular Effects

Isothiocyanates, a class of compounds to which 4-Acetylphenyl isothiocyanate belongs, have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that isothiocyanates can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Temporal Effects in Laboratory Settings

It is known that isothiocyanates can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that isothiocyanates, such as phenethyl isothiocyanate, have shown anti-cancer effects, particularly when given before tumor initiation, suggesting a chemopreventive effect in gastric cancer .

Metabolic Pathways

It is known that isothiocyanates are metabolized by mercapturic acid pathway which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

It is known that isothiocyanates can be absorbed and distributed within the body .

Subcellular Localization

It is known that isothiocyanates can enter cells and be localized in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylphenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-isothiocyanatobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl isothiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines and alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like primary amines and alcohols are used under mild conditions, often in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl ethanones.

Scientific Research Applications

4-Acetylphenyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of isothiocyanate derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein labeling.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Comparison with Similar Compounds

  • Phenyl isothiocyanate
  • 4-Isothiocyanatobenzaldehyde
  • 4-Isothiocyanatobenzoic acid

Comparison: 4-Acetylphenyl isothiocyanate is unique due to its ethanone group, which provides additional reactivity compared to similar compounds. This makes it a versatile reagent in organic synthesis and a valuable tool in biochemical research .

Properties

IUPAC Name

1-(4-isothiocyanatophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-7(11)8-2-4-9(5-3-8)10-6-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKXOESNHIUYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287589
Record name 1-(4-Isothiocyanatophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2131-57-9
Record name 2131-57-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Isothiocyanatophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2131-57-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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